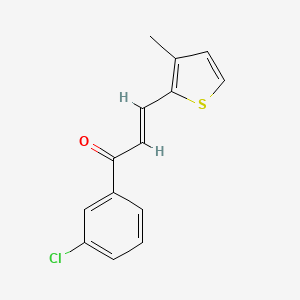

(2E)-1-(3-Chlorophenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-1-(3-chlorophenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClOS/c1-10-7-8-17-14(10)6-5-13(16)11-3-2-4-12(15)9-11/h2-9H,1H3/b6-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTGBMULWAVUYNV-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C=CC(=O)C2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=C1)/C=C/C(=O)C2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(3-Chlorophenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-chlorobenzaldehyde and 3-methylthiophene-2-carbaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions for several hours to ensure complete reaction.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(3-Chlorophenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

Oxidation: Epoxides, ketones, and carboxylic acids.

Reduction: Alcohols and alkanes.

Substitution: Substituted phenyl derivatives with various functional groups.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its antimicrobial, antifungal, and anti-inflammatory properties.

Medicine: Potential therapeutic agent for the treatment of diseases such as cancer, due to its cytotoxic effects on cancer cells.

Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of (2E)-1-(3-Chlorophenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. The presence of the chlorophenyl and methylthiophenyl groups contributes to its ability to interact with biological macromolecules, leading to its observed biological effects.

Comparison with Similar Compounds

Chlorinated Phenyl Derivatives

- (2E)-1-(3-Chlorophenyl)-3-(4-chlorophenyl)prop-2-en-1-one (): Structure: Replaces the methylthiophene with a 4-chlorophenyl group. Crystallography: Triclinic (P1 space group) with unit cell parameters a = 5.8884 Å, b = 7.3328 Å, c = 14.6752 Å. Bond lengths (C=O: 1.220 Å, C–Cl: 1.739 Å) align with typical chalcone geometry .

(2E)-1-(4-Ethoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one ():

Methoxy and Hydroxy Substitutions

- (E)-1-(4-Methoxyphenyl)-3-(3-chlorophenyl)prop-2-en-1-one ():

- 1-(2-Hydroxy-5-methylphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one (): Structure: Hydroxy group introduces intramolecular hydrogen bonding (O–H⋯O), stabilizing the enol tautomer and increasing antioxidant activity .

Thiophene Modifications

- (2E)-1-(5-Chlorothiophen-2-yl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one (): Co-Crystal Behavior: Forms a co-crystal with its keto-enol tautomer, demonstrating unique packing influenced by thiophene halogenation. The chloro substituent increases molecular polarity, affecting solubility .

- (E)-1-(Benzo[d][1,3]dioxol-5-yl)-3-([2,2′-bithiophen]-5-yl)prop-2-en-1-one ():

- Electronic Properties : Extended π-conjugation via bithiophene enhances UV-Vis absorption (λmax ~400 nm), relevant for optoelectronic applications .

Biological Activity

(2E)-1-(3-Chlorophenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one, commonly referred to as a chalcone derivative, is an organic compound with significant biological activity. Chalcones are known for their diverse pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, including its mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : C14H11ClOS

- Molecular Weight : 262.75 g/mol

- CAS Number : 951888-01-0

Chalcones exhibit their biological activities through various mechanisms, including:

- Inhibition of Cancer Cell Proliferation : Studies indicate that chalcones can inhibit the growth and proliferation of cancer cells by modulating key signaling pathways such as NF-κB and STAT3. These pathways are critical in cancer cell survival and proliferation .

- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often dysregulated in tumors .

- Antimicrobial Activity : Chalcones have demonstrated antimicrobial properties against a range of pathogens, including bacteria and fungi. This activity is attributed to their ability to disrupt microbial cell membranes and inhibit essential metabolic processes .

Biological Activity Data

Case Studies

- Anticancer Studies : A study published in Cancer Research highlighted the efficacy of chalcone derivatives in inhibiting tumor growth in xenograft models. The compound was found to significantly reduce tumor size and improve survival rates in treated mice .

- Antimicrobial Efficacy : Research conducted on various chalcone derivatives indicated that this compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

- Inflammation Models : In a study examining the anti-inflammatory properties of chalcones, it was observed that this compound reduced levels of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its potential use in treating inflammatory conditions .

Q & A

Q. What synthetic routes are optimal for preparing (2E)-1-(3-Chlorophenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one, and how is the E-configuration confirmed?

The compound is typically synthesized via Claisen-Schmidt condensation between 3-chlorophenylacetophenone and 3-methylthiophene-2-carbaldehyde under basic conditions (e.g., NaOH/EtOH). The E-configuration is confirmed by combined analytical techniques:

- IR spectroscopy : Absence of C=O stretching shifts indicates enone formation.

- NMR : Trans coupling constants (J = 15–16 Hz) between the α and β protons of the enone system confirm the trans arrangement.

- XRD single-crystal analysis : Direct visualization of the molecular geometry (e.g., dihedral angles between aromatic rings and enone plane).

Q. Which spectroscopic and computational methods validate the molecular structure of this compound?

Q. Table 1: Key XRD Parameters

| Parameter | Value |

|---|---|

| Space group | P1 (triclinic) |

| a, b, c (Å) | 5.8884, 7.3328, 14.6752 |

| Dihedral angle | 12.3° (thiophene vs. chlorophenyl) |

| C=O bond length | 1.223 Å |

Advanced Research Questions

Q. How can DFT-derived quantum chemical parameters explain the compound’s reactivity and stability?

DFT calculations (e.g., B3LYP/6-311++G(d,p)) yield:

Q. Table 2: DFT-Derived Reactivity Parameters

| Parameter | Value (eV) |

|---|---|

| Ionization potential (I) | 6.7 |

| Electron affinity (A) | 4.3 |

| Chemical hardness (η) | 1.2 |

| Electrophilicity (ω) | 4.8 |

Q. What methodologies are used to assess antimicrobial activity, and how do structural features influence efficacy?

- Minimum inhibitory concentration (MIC) assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Structure-activity relationship (SAR) : The 3-chlorophenyl group enhances lipophilicity, improving membrane penetration, while the thiophene ring contributes to π-π stacking with microbial enzymes.

Q. How can crystallographic data elucidate molecular packing and intermolecular interactions?

XRD reveals:

- C-H···O interactions : Between the enone carbonyl and adjacent methylthiophene protons (~2.8 Å).

- π-π stacking : Offset stacking between chlorophenyl rings (centroid distance ~3.9 Å), stabilizing the crystal lattice.

Q. What experimental and computational approaches resolve contradictions in UV-Vis spectral data?

Q. How is the compound’s potential as a nonlinear optical (NLO) material evaluated?

Q. What strategies optimize solubility and stability for biological assays?

- Solvent screening : Use DMSO for stock solutions (test stability via HPLC over 72 hours).

- Crystallization optimization : Adjust solvent polarity (e.g., ethanol/water mixtures) to enhance crystal purity.

Q. How are substituent modifications analyzed to enhance bioactivity?

Q. What advanced techniques identify byproducts during synthesis?

- LC-MS : Detect intermediates (e.g., aldol adducts) with m/z +18 (water addition).

- SC-XRD : Resolve geometric isomers (e.g., Z-enone) via anomalous dispersion.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.